2-Amino-5-(benzyloxy)-4-methoxybenzamide
Description
Historical Context and Discovery
Chemical Properties and Analytical Data
The comprehensive characterization of this compound has been achieved through various analytical techniques, providing detailed information about its chemical properties and structural features. The compound exhibits specific spectroscopic characteristics that enable its identification and quantification in research applications.
The InChI (International Chemical Identifier) code for this compound is documented as 1S/C15H16N2O3/c1-19-13-8-12(16)11(15(17)18)7-14(13)20-9-10-5-3-2-4-6-10/h2-8H,9,16H2,1H3,(H2,17,18), providing a standardized representation of its molecular structure. The corresponding InChI Key is ACOHJQTXPIRNMK-UHFFFAOYSA-N, which serves as a unique identifier for database searches and chemical information retrieval systems.
Comparative Analysis with Related Benzamide Derivatives
Research investigations have identified several structurally related benzamide derivatives that share common functional groups or substitution patterns with this compound. Comparative analysis of these compounds provides insights into structure-activity relationships and helps elucidate the contribution of specific functional groups to overall molecular properties.
The structural comparison reveals that the presence of the benzyloxy group at the 5-position distinguishes this compound from many other benzamide derivatives. This structural feature may contribute to enhanced lipophilicity and potentially improved biological activity compared to compounds containing only methoxy or amino substituents.
Properties
IUPAC Name |
2-amino-4-methoxy-5-phenylmethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-13-8-12(16)11(15(17)18)7-14(13)20-9-10-5-3-2-4-6-10/h2-8H,9,16H2,1H3,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOHJQTXPIRNMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C(=O)N)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731636 | |
| Record name | 2-Amino-5-(benzyloxy)-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60547-95-7 | |
| Record name | 2-Amino-4-methoxy-5-(phenylmethoxy)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60547-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-(benzyloxy)-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Analysis
Biochemical Properties
2-Amino-5-(benzyloxy)-4-methoxybenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with threonine aldolases, which are pyridoxal 5′-phosphate (PLP)-dependent enzymes . These interactions are crucial for the reversible aldol reaction of glycine as a donor with an aldehyde acceptor to form β-hydroxy-α-amino acids. The nature of these interactions involves the formation of stable enzyme-substrate complexes, which facilitate the catalytic process.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to exhibit antiproliferative activities against human leukemia cell lines and prostate cancer cell lines . This compound affects cell function by modulating key signaling pathways and altering gene expression patterns, leading to changes in cellular metabolism and growth.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor of certain enzymes, such as histone deacetylases (HDACs) and Bcr-Abl kinase . By inhibiting these enzymes, the compound can alter gene expression and disrupt cellular processes that are critical for cancer cell survival. Additionally, it may interact with other proteins and enzymes, leading to changes in their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, it may cause toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It may be metabolized by enzymes such as cytochrome P450s, leading to the formation of active or inactive metabolites. These metabolic pathways are crucial for determining the compound’s bioavailability, efficacy, and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.
Biological Activity
2-Amino-5-(benzyloxy)-4-methoxybenzamide is an organic compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features an amino group, a benzyloxy group, and a methoxy group attached to a benzamide core, which contributes to its unique chemical properties and biological interactions. The molecular formula of this compound is C16H18N2O3, with a molecular weight of approximately 286.33 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific mechanisms of action remain under investigation. The compound's structure allows it to form hydrogen bonds with amino acids in target proteins, potentially disrupting essential biological processes.
Anticancer Activity
The compound has also shown promise in anticancer research. Studies reveal that it may influence pathways related to cell growth and proliferation. For instance, it has been noted to interact with proteins involved in cancer cell signaling, suggesting a potential role in modulating tumor growth. Investigations into its mechanism of action indicate that it might induce apoptosis in cancer cells, thereby inhibiting their proliferation.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of this compound demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results compared to standard antibiotics.
- Anticancer Mechanism : In vitro studies revealed that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells.
- Molecular Docking Studies : Computational studies have suggested that this compound can bind effectively to specific targets involved in cancer progression. For example, docking simulations indicated strong interactions with the active sites of proteins related to cell cycle regulation.
Table: Summary of Biological Activities
The biological activity of this compound is hypothesized to involve several mechanisms:
- Protein Interaction : The compound may form hydrogen bonds with specific amino acid residues in target proteins, influencing their function.
- Cell Cycle Regulation : By interacting with proteins involved in the cell cycle, it may disrupt normal cellular processes leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound might increase ROS levels within cells, contributing to its cytotoxic effects on cancer cells.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound shares structural similarities with several derivatives (Table 1), which influence its physicochemical and biological properties:
Table 1: Structural Comparison of 2-Amino-5-(benzyloxy)-4-methoxybenzamide and Analogs
- Substituent Position: The placement of the benzyloxy group at the 5-position in the target compound distinguishes it from analogs like 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid (benzyloxy at 4-position), which may alter solubility and receptor binding .
Physicochemical Properties
Melting Points :
- N-(3-Acetyl-4-(benzyloxy)phenyl)-4-methoxybenzamide: 150–152°C .
- N-(3-(2-Amino-6H-1,3,4-thiadiazin-5-yl)-4-(benzyloxy)phenyl)-4-methoxybenzamide hydrobromide: 181–182°C .
The higher melting point of the thiadiazine-containing analog suggests increased crystallinity due to hydrogen bonding from the heterocyclic ring .
Bioavailability Predictions : While direct data is unavailable, 4-methoxybenzamide hybrids (e.g., aspirin-4-methoxybenzamide) exhibit moderate blood-brain barrier permeability (Table 2, predicted logBB: 0.45–0.68) . This suggests the target compound may share similar pharmacokinetic profiles.
Preparation Methods
Synthetic Route Overview
The preparation of 2-Amino-5-(benzyloxy)-4-methoxybenzamide generally proceeds through the following key steps:
- Starting Material: 4-benzoyloxy-5-methoxy-2-nitrobenzoic acid or related nitro-substituted benzoic acids.
- Conversion to Acid Chloride: Using thionyl chloride in dry benzene or toluene.
- Amide Formation: Reaction of the acid chloride with amines such as piperazine derivatives or other nucleophiles.
- Reduction of Nitro Group: Catalytic or chemical reduction to convert the nitro group into the amino group.
- Purification: Extraction, washing, drying, and evaporation steps to isolate the desired compound.
Detailed Preparation Procedure
Stepwise Synthesis (Based on Patent WO2008114275A2)
Preparation of 4-benzoyloxy-5-methoxy-2-nitrobenzoic acid (Intermediate):
This compound is synthesized by known methods from substituted benzoic acid precursors.-
- To a suspension of 4-benzoyloxy-5-methoxy-2-nitrobenzoic acid (0.5 g, 1.65 mmol) in dry benzene (30 mL), thionyl chloride (3 mL) is added.
- The mixture is stirred for 6 hours at ambient temperature.
- Benzene is evaporated under vacuum to obtain the acid chloride intermediate.
-
- The acid chloride intermediate is dissolved in dry tetrahydrofuran (THF, 50 mL) and added dropwise over 1 hour to a stirred suspension of 1-(2-methoxyphenyl) piperazine (316 mg, 1.56 mmol) and triethylamine (5 mL) at ambient temperature.
- After addition, the reaction mixture is stirred for an additional hour.
- THF is evaporated under vacuum, and the aqueous layer is washed with ethyl acetate.
- The aqueous phase is acidified to pH 3 with 6 N HCl and extracted with ethyl acetate.
- The organic layer is washed with brine, dried over sodium sulfate (Na2SO4), and evaporated to yield the crude amide product.
Reduction of Nitro Group to Amino Group:
- The nitro-substituted amide is reduced using stannous chloride (SnCl2) in methanol under reflux for several hours.
- After completion, methanol is evaporated under vacuum.
- The aqueous layer is adjusted to pH 8–8.5 with sodium bicarbonate (NaHCO3) solution and extracted with ethyl acetate.
- The combined organic phase is dried and evaporated to obtain the desired this compound.
-
- The crude product is purified by standard methods such as recrystallization or chromatographic techniques to afford the pure compound in high yield (typically above 85%).
Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acid chloride formation | Thionyl chloride in dry benzene, 6 h stirring | Quantitative | Complete conversion to acid chloride |
| Amide formation | 1-(2-methoxyphenyl) piperazine, triethylamine, THF, rt, 1 h addition + 1 h stirring | 85–93 | High yield, reaction monitored by TLC or NMR |
| Nitro group reduction | SnCl2 in methanol, reflux 7–9 h | 80–90 | Efficient reduction to amino group |
| Purification | Extraction, drying, evaporation, recrystallization | - | Product purity confirmed by NMR, MS |
Analytical Characterization
- NMR Spectroscopy:
The 1H NMR spectrum typically shows characteristic signals for methoxy groups (~3.8–3.9 ppm), benzyloxy methylene protons (~5.2 ppm), aromatic protons (6.8–7.5 ppm), and amino protons (broad singlet near 7.7 ppm). - Mass Spectrometry:
FAB-MS or HRMS confirms the molecular ion peak consistent with the molecular weight of the compound (e.g., m/z 477 [M+H]+ for related derivatives). - Purity:
Confirmed by chromatographic methods such as HPLC or TLC.
Alternative Synthetic Approaches
While the above method is the most documented and reliable, alternative approaches involve:
- Direct Amidation: Using coupling reagents like EDC or DCC with the corresponding acid and amine under mild conditions, avoiding acid chloride intermediates.
- Oxidant-free Cyclization: For related quinazolinone derivatives, aldehydes and amides react in acetic acid at elevated temperatures to form cyclic products, which may be adapted for derivatives of this compound in advanced synthetic schemes.
Summary Table of Preparation Method
| Stage | Key Reagents & Solvents | Temperature & Time | Outcome |
|---|---|---|---|
| Acid chloride formation | Thionyl chloride, benzene | Room temp, 6 h | Acid chloride intermediate |
| Amide coupling | Piperazine derivative, triethylamine, THF | Room temp, 2 h total | Amide intermediate |
| Nitro reduction | SnCl2, methanol | Reflux, 7–9 h | Amino-substituted amide |
| Work-up & purification | Acid/base extraction, drying agents (Na2SO4) | Ambient | Pure this compound |
Q & A
Q. How do steric and electronic effects of substituents impact the compound's reactivity in nucleophilic or electrophilic reactions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
